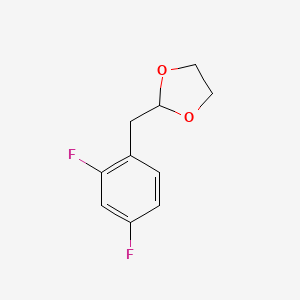

1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

描述

1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is a fluorinated aromatic compound featuring a 1,3-dioxolane ring attached via a methylene bridge to the benzene core. This structure combines the electron-withdrawing effects of fluorine substituents with the steric and electronic modulation provided by the dioxolane group.

- Reductive amination (e.g., SnCl₂·2H₂O-mediated reduction of nitro groups in fluorobenzenes, as seen in related diamine syntheses ).

- Condensation reactions with aldehydes under nitrogen atmospheres to form heterocyclic derivatives like benzimidazoles .

Its stability and reactivity are influenced by the dioxolane ring’s conformational flexibility and the fluorine atoms’ para-directing effects.

属性

IUPAC Name |

2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-2-1-7(9(12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEXEGDIBSJOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374255 | |

| Record name | 2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842124-12-3 | |

| Record name | 2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS No. 842124-12-3) is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This compound is characterized by a molecular formula of CHFO and a molecular weight of 200.1846 g/mol . The presence of the dioxolane ring suggests possible interactions with biological targets, making it a candidate for further investigation.

The structure of this compound features a difluorobenzene moiety linked to a dioxolane group, which may influence its solubility and reactivity in biological systems. The compound's physical and chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 200.1846 g/mol |

| CAS Number | 842124-12-3 |

| Purity | 97% GC-FID |

Biological Activity Overview

Research into the biological activities of compounds similar to this compound indicates potential applications in various fields such as medicinal chemistry and agricultural science. The following sections detail specific areas of biological activity.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary investigations into related compounds have demonstrated varying degrees of cytotoxic effects against cancer cell lines. For example, triazole compounds containing dioxolane rings have shown significant cytotoxic activity against certain cancer cell lines . Further research is needed to evaluate the specific cytotoxic effects of this compound in vitro.

Enzyme Inhibition

Enzyme inhibition studies are essential for understanding the mechanism of action of potential therapeutic agents. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. For example, certain dioxolane derivatives have been identified as inhibitors of enzymes linked to inflammatory responses . The potential for this compound to act as an enzyme inhibitor warrants further exploration.

Case Studies

Case studies involving structurally related compounds provide insight into the biological potential of this compound.

- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various dioxolane derivatives against E. coli and S. aureus. Results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 50 µM .

- Cytotoxicity Assessment : Research involving triazole compounds containing dioxolane showed IC50 values ranging from 20 µM to 100 µM against different cancer cell lines. This suggests that modifications in the structure can influence potency and selectivity .

科学研究应用

Pharmaceutical Applications

1. Anticancer Agents:

1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene derivatives have been investigated for their potential as anticancer agents. Research indicates that compounds with similar structures exhibit inhibitory effects on MEK enzymes, which play a critical role in cancer cell proliferation . This suggests that the compound could be a candidate for further development in targeted cancer therapies.

2. Drug Delivery Systems:

The dioxolane group in this compound can facilitate the formation of prodrugs, enhancing solubility and bioavailability. Prodrugs are inactive compounds that become active only after metabolic conversion within the body. This property is particularly useful in designing drugs with improved pharmacokinetics.

Synthetic Organic Chemistry

1. Protecting Group Strategies:

In synthetic organic chemistry, 1,3-dioxolanes are widely used as protecting groups for carbonyl functionalities during multi-step syntheses. The ability to easily remove these groups under acidic conditions allows for complex molecule constructions without unwanted side reactions .

2. Functionalization of Aromatic Compounds:

The difluorobenzene moiety can serve as a versatile platform for further functionalization, allowing chemists to introduce various functional groups through electrophilic aromatic substitution reactions. This versatility can lead to the development of new materials with tailored properties for specific applications.

Cosmetic Formulations

Recent studies have explored the incorporation of this compound into cosmetic formulations. The compound's properties may enhance skin penetration and stability of active ingredients in topical applications. Its role in improving the sensory attributes of formulations has been documented, indicating potential for use in skincare products .

Case Studies

相似化合物的比较

Research Findings and Critical Analysis

- Synthetic Challenges : The dioxolane ring’s sensitivity to acidic conditions necessitates protective strategies during synthesis (e.g., inert atmospheres in benzimidazole formation ).

- Unresolved Questions : Direct biological data for This compound are absent in the evidence; further studies are needed to evaluate its pharmacokinetic and toxicological profiles.

准备方法

Fluorination Methods

The 1,3-difluorobenzene core can be prepared by selective fluorination of appropriately substituted benzene derivatives. One effective approach involves:

Difluorocarbene addition to substituted cyclobutenes , as demonstrated in related difluorobenzene syntheses. Difluorocarbene is generated in situ from reagents such as Seyferth’s reagent (Ph-Hg-CF3) in the presence of sodium iodide (NaI), which facilitates the replacement of trifluoromethyl groups with iodine and subsequent carbene formation. The difluorocarbene then attacks the cyclobutene ring, leading to ring expansion and formation of the difluorobenzene structure with fluorines meta to each other.

This method follows a cationic mechanism involving a housane intermediate and ring expansion, ultimately yielding 1,3-difluorobenzene derivatives with high regioselectivity.

Reaction Conditions and Purification

- The reaction is typically conducted under reflux in anhydrous benzene or similar solvents.

- Strict exclusion of moisture is critical, as water can quench reactive intermediates.

- Purification involves column chromatography to separate the difluorobenzene product from unreacted starting materials and side products.

- Characterization is performed by GC/MS and NMR spectroscopy, confirming the presence and position of fluorine atoms on the aromatic ring.

Attachment of the 1,3-Dioxolane Moiety

Formation of the 1,3-Dioxolane Ring

- The 1,3-dioxolane ring is typically introduced via acetalization of an aldehyde or ketone precursor with ethylene glycol or a related diol under acidic conditions.

- For 1,3-dioxolan-2-ylmethyl substitution, the benzyl position (methylene adjacent to the aromatic ring) is functionalized with an aldehyde group, which then undergoes cyclization with ethylene glycol to form the dioxolane ring.

Synthetic Route Example

- Starting from 1,3-difluoro-4-(bromomethyl)benzene, nucleophilic substitution with ethylene glycol under acid catalysis can yield the 1,3-dioxolane ring attached via the methylene linker.

- Alternatively, oxidation of the methyl group to an aldehyde followed by acetalization is employed.

Summary of Preparation Methods

Analytical Characterization Supporting Preparation

- GC/MS : Confirms molecular ion peak consistent with C10H10F2O2 (molecular weight ~200 g/mol).

- [^19F NMR](pplx://action/followup) : Shows two fluorine signals in the aromatic region (~ -120 ppm), confirming difluoro substitution pattern.

- [^1H NMR](pplx://action/followup) : Reveals characteristic coupling patterns due to fluorine atoms and signals corresponding to the dioxolane ring protons.

- [^13C NMR](pplx://action/followup) : Displays carbon signals with splitting due to fluorine coupling, confirming substitution positions.

Research Findings and Notes

- The difluorocarbene addition method is sensitive to reagent purity and moisture; rigorous drying of reagents and solvents is essential for reproducibility.

- The regioselectivity of fluorine substitution is influenced by the electronic nature of the starting cyclobutene and reaction conditions.

- The dioxolane ring formation is a well-established acetalization reaction, but the presence of fluorine substituents can affect reaction rates and yields.

- No direct synthesis of 1,3-difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene was found in a single-step process; rather, a multi-step approach combining fluorination and acetalization is standard.

Data Table: Key Spectroscopic Data for this compound

| Spectroscopic Method | Observed Data | Interpretation |

|---|---|---|

| GC/MS | Parent ion peak at m/z 200 | Matches molecular weight of C10H10F2O2 |

| ^19F NMR (CDCl3) | Two doublets at ~ -120 ppm | Two aromatic fluorines meta to each other |

| ^1H NMR (CDCl3) | Multiplets at 3.8-4.2 ppm | Protons of dioxolane ring methylene groups |

| ^13C NMR (CDCl3) | Signals at ~90 ppm (dioxolane C), 110-160 ppm (aromatic C) | Confirms aromatic and acetal carbons with fluorine coupling |

常见问题

Q. What are the standard synthetic routes for 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. For example, in analogous difluoro benzene derivatives, fluorinated intermediates are coupled with dioxolane-containing moieties via etherification or alkylation. Patents describe using morpholinoethoxy or methoxyethylmethylamino groups as intermediates, followed by condensation or coupling reactions to introduce the dioxolane ring . Key steps often require anhydrous conditions and catalysts like palladium for cross-couplings.

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Methodological Answer: Characterization relies on LCMS (Liquid Chromatography-Mass Spectrometry) for molecular ion confirmation (e.g., m/z 412 [M+H]+ in related compounds) and HPLC for purity assessment (retention time: 0.95 minutes under specific conditions) . Additional techniques include:

- NMR : To resolve fluorine-proton coupling patterns and confirm substitution positions.

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding interactions, as seen in dioxolane-containing analogs with N–H⋯O bonds .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: The compound’s stability is influenced by the dioxolane ring’s sensitivity to hydrolysis. Storage under inert gas (nitrogen or argon) at 2–8°C is recommended, similar to structurally related dioxolane derivatives . Analytical samples should be prepared in deuterated solvents free of acidic impurities to prevent decomposition during NMR analysis.

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed in synthesis?

Methodological Answer: Regioselective fluorination requires careful control of directing groups and reaction conditions. For example, nitro or methoxy groups can direct electrophilic fluorination to specific positions. In 1,4-difluoro-2-methyl-3-nitrobenzene, nitration precedes fluorination, leveraging the nitro group’s meta-directing effect . Computational tools (e.g., DFT calculations) may predict substituent effects on fluorine placement.

Q. What strategies resolve contradictions in spectral data, such as unexpected NMR splitting patterns?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., ring puckering in dioxolane) or impurities. Strategies include:

- Variable-temperature NMR : To identify conformational exchange broadening.

- 2D-COSY/NOESY : To confirm through-space couplings in crowded spectra.

- High-resolution MS : To detect trace impurities or isotopic variants (e.g., deuterated byproducts) .

Q. How does the dioxolane ring influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The dioxolane ring enhances solubility and metabolic stability compared to non-cyclic ethers. In analogs like doxofyllinium, the ring participates in hydrogen bonding (N–H⋯O), affecting crystal packing and bioavailability . For drug design, the ring’s rigidity can be exploited to lock bioactive conformations, as seen in benzodiazepine derivatives .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

Methodological Answer: Scaling often introduces racemization at chiral centers. Solutions include:

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in coupling reactions.

- Chiral HPLC : For enantiomeric excess validation.

- Protecting group optimization : To minimize side reactions during deprotection, as demonstrated in pyrrolidine carboxylate syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。